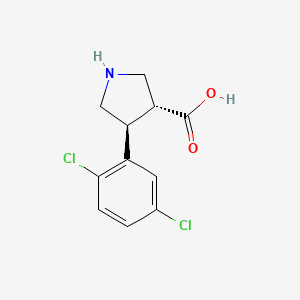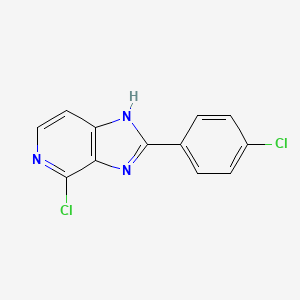![molecular formula C14H16N2O3 B11855181 4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene CAS No. 62260-78-0](/img/structure/B11855181.png)
4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-3-phenyl-1-oxa-2-azaspiro[45]dec-2-ene is a spirocyclic compound characterized by a unique structure that includes a nitro group, a phenyl ring, and a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene typically involves a multi-step process. One common route starts with the reaction of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate oxirane to yield the spirocyclic structure. The reaction conditions often require the use of a base, such as potassium carbonate, and an organic solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for 4-Nitro-3-phenyl-1-oxa-2-azaspiro[4This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the nitro group, which can be sensitive to heat and shock .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Cyclization: The compound can participate in cyclization reactions to form more complex spirocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Cyclization: Bases like potassium carbonate and solvents like ethanol.
Major Products Formed
Reduction: 4-Amino-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene.
Substitution: Various substituted derivatives on the phenyl ring.
Cyclization: More complex spirocyclic compounds.
Scientific Research Applications
4-Nitro-3-phenyl-1-oxa-2-azaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Mechanism of Action
The mechanism by which 4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of PTP1B, the compound binds to the active site of the enzyme, preventing it from dephosphorylating its substrates. This inhibition can modulate signaling pathways involved in glucose metabolism and insulin sensitivity .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene: Lacks the nitro group, which may affect its reactivity and biological activity.
4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.4]non-2-ene: Similar structure but with a different spiro linkage, which can influence its chemical properties and applications.
Uniqueness
4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene stands out due to the presence of the nitro group, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities with diverse applications .
Properties
CAS No. |
62260-78-0 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C14H16N2O3/c17-16(18)13-12(11-7-3-1-4-8-11)15-19-14(13)9-5-2-6-10-14/h1,3-4,7-8,13H,2,5-6,9-10H2 |
InChI Key |
QWTRJVCHAILMIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11855099.png)






![2-(Bromomethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B11855148.png)



![3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one](/img/structure/B11855165.png)


